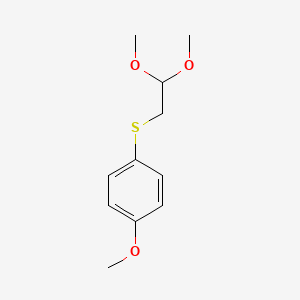
(2,2-Dimethoxyethyl)(4-methoxyphenyl)sulfane
Número de catálogo B8694959
Peso molecular: 228.31 g/mol
Clave InChI: AZEGDCRHWUYOOS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US07943748B2
Procedure details


Under a nitrogen atmosphere, polyphosphoric acid (10 g) was added to anhydrous chlorobenzene (150 ml). To the resulting mixture, 1-(2,2-dimethoxyethylsulfanyl)-4-methoxybenzene (5.2 g, 22.7 mmol) was added under refluxing over 1.5 hours and the reaction mixture was heated to reflux overnight. The reaction was cooled to room temperature, and then the organic layer was separated. To the polyphosphoric acid layer, water was added and the obtained solution was extracted with methylene chloride. All organic layers thus obtained were washed with water and a saturated sodium chloride aqueous solution and dried with sodium sulfate. After filtration, the solvent was distilled under reduced pressure, and the obtained residue was purified by silica gel column chromatography [developing solution=ethyl acetate:n-hexane (1:40)] to obtain the title compound (1.1 g, 30%).
[Compound]
Name
polyphosphoric acid
Quantity
10 g
Type
reactant
Reaction Step One



Name
Yield
30%
Identifiers


|
REACTION_CXSMILES
|
CO[CH:3](OC)[CH2:4][S:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][CH:7]=1>ClC1C=CC=CC=1>[CH3:13][O:12][C:9]1[CH:10]=[CH:11][C:6]2[S:5][CH:4]=[CH:3][C:7]=2[CH:8]=1
|
Inputs


Step One
[Compound]
|
Name
|
polyphosphoric acid
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
5.2 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(CSC1=CC=C(C=C1)OC)OC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under refluxing over 1.5 hours
|
|
Duration
|
1.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was separated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the polyphosphoric acid layer, water was added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the obtained solution was extracted with methylene chloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
All organic layers thus obtained
|
WASH
|
Type
|
WASH
|
|
Details
|
were washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
a saturated sodium chloride aqueous solution and dried with sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the obtained residue was purified by silica gel column chromatography [developing solution=ethyl acetate:n-hexane (1:40)]
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC2=C(SC=C2)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.1 g | |
| YIELD: PERCENTYIELD | 30% | |
| YIELD: CALCULATEDPERCENTYIELD | 29.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
